N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Sulfonamides and glycinamides are classes of organic compounds known for their diverse pharmacological activities and applications in drug synthesis. The specific structure of “N1-(3-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide” suggests it is a derivative combining these functionalities, potentially offering unique chemical and physical properties that could be useful in various scientific and industrial applications.
Synthesis Analysis
The synthesis of related sulfonamide and glycinamide compounds typically involves the condensation of a suitable amine with a sulfonyl chloride or the reaction of an amide with a sulfonyl agent. For instance, the synthesis of sulfomycinate and sulfomycinic amide from diethoxyacetonitrile demonstrates a convergent synthetic approach relevant to producing sulfonamide derivatives (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography and spectroscopic methods, including IR, NMR, and MS, are commonly used to determine the structure and confirm the identity of such compounds. For example, the molecular structure, spectral analysis, and computational approaches have been applied to study the structure of related molecules (Murugavel et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, playing crucial roles in numerous biochemical processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide . These factors can include pH, temperature, and the presence of other molecules, among others.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(20,21)17-11-16(19)18-13-4-3-5-14(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESQHRKYCVORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
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